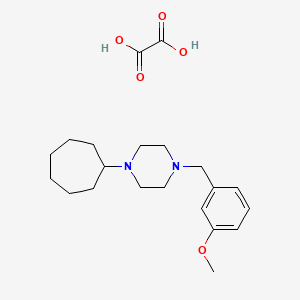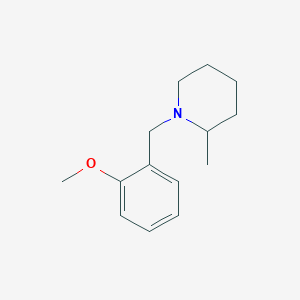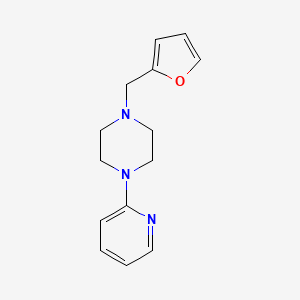![molecular formula C22H20N2O2S B4972056 N-[3-(acetylamino)phenyl]-2-(benzylthio)benzamide](/img/structure/B4972056.png)
N-[3-(acetylamino)phenyl]-2-(benzylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(acetylamino)phenyl]-2-(benzylthio)benzamide, commonly known as ABT-737, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) family proteins. ABT-737 has been extensively studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells by disrupting the anti-apoptotic function of BCL-2 family proteins.
Mechanism of Action
ABT-737 selectively targets N-[3-(acetylamino)phenyl]-2-(benzylthio)benzamide family proteins, which are key regulators of apoptosis. N-[3-(acetylamino)phenyl]-2-(benzylthio)benzamide family proteins can be divided into two groups: anti-apoptotic proteins, such as N-[3-(acetylamino)phenyl]-2-(benzylthio)benzamide and BCL-XL, and pro-apoptotic proteins, such as BAX and BAK. ABT-737 binds to the hydrophobic groove of anti-apoptotic proteins, which prevents them from inhibiting apoptosis. This leads to the activation of pro-apoptotic proteins, which ultimately results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
ABT-737 has been shown to induce apoptosis in a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. In addition, ABT-737 has been shown to have synergistic effects when used in combination with other chemotherapeutic agents, such as paclitaxel and cisplatin. ABT-737 has also been shown to be effective against leukemia and lymphoma in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of ABT-737 is its selectivity for N-[3-(acetylamino)phenyl]-2-(benzylthio)benzamide family proteins. This allows for targeted inhibition of anti-apoptotic proteins, which can lead to the induction of apoptosis in cancer cells. However, one of the limitations of ABT-737 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, ABT-737 has been shown to have limited efficacy against certain types of cancer, such as pancreatic cancer.
Future Directions
There are several future directions for research on ABT-737. One area of focus is the development of more potent and selective inhibitors of N-[3-(acetylamino)phenyl]-2-(benzylthio)benzamide family proteins. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to ABT-737. In addition, there is ongoing research on the combination of ABT-737 with other chemotherapeutic agents, as well as the development of new delivery methods for ABT-737.
Synthesis Methods
ABT-737 was first synthesized in 2005 by Abbott Laboratories. The synthesis of ABT-737 involves a multi-step process that includes the reaction of 3-nitrobenzoic acid with thionyl chloride to form 3-nitrobenzoyl chloride, which is then reacted with N-(3-aminophenyl) acetamide to form N-(3-nitrobenzoyl)-N-(3-acetylamino)phenylacetamide. This compound is then reduced to N-(3-amino)phenyl-N-(3-acetylamino)benzamide, which is then reacted with benzyl mercaptan to form ABT-737.
Scientific Research Applications
ABT-737 has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. ABT-737 works by binding to the hydrophobic groove of N-[3-(acetylamino)phenyl]-2-(benzylthio)benzamide family proteins, which prevents them from inhibiting apoptosis. This leads to the induction of apoptosis in cancer cells, which ultimately results in their death.
properties
IUPAC Name |
N-(3-acetamidophenyl)-2-benzylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-16(25)23-18-10-7-11-19(14-18)24-22(26)20-12-5-6-13-21(20)27-15-17-8-3-2-4-9-17/h2-14H,15H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJROPYSSCILQOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(acetylamino)phenyl]-2-(benzylsulfanyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sec-butyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4971978.png)
![6-(4-ethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4972004.png)
![N-[2-(benzylthio)ethyl]-2-(phenylthio)acetamide](/img/structure/B4972005.png)
![5-({4-[(4-nitrophenyl)thio]phenyl}amino)-5-oxopentanoic acid](/img/structure/B4972019.png)
![5-(2-methylphenyl)-1,6-diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4972030.png)
![2'-(methylthio)-5',6',7',8'-tetrahydro-3'H-spiro[cyclohexane-1,4'-quinazoline] hydroiodide](/img/structure/B4972031.png)


![N-(1-isopropyl-2-methylpropyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4972061.png)

![6-{[2-(4-biphenylyl)-2-oxoethyl]thio}-5-cyano-2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4972073.png)
![4-(7,7-dimethyl-9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4972076.png)
![ethyl [2,2,2-trifluoro-1-[(5-methyl-2-pyridinyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4972079.png)